molecular formula C10H24NO4P B8441083 (Dipropoxymethyl)(3-aminopropyl)phosphinic acid

(Dipropoxymethyl)(3-aminopropyl)phosphinic acid

Cat. No. B8441083
M. Wt: 253.28 g/mol
InChI Key: QQACCNCDFJQPCM-UHFFFAOYSA-N
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Patent
US05051524

Procedure details

To a stirred solution of 0.05 g of lithium hydroxide monohydrate in 7.7 ml of water, is added a solution of 4.37 g of ethyl 3-aminopropyl(di-n-propyloxymethyl)phosphinate in 16.2 ml of ethanol. A slight exothermic reaction ensues and the reaction mixture becomes cloudy.A further 2 ml of water are added and the clear solution stirred at room temperature for 5 days. After: this time the mixture is concentrated in vacuo at 55° and the residue redissolved in water and extracted with 3×10 ml of dichloromethane. The aqueous layer is again evaporated to dryness and the residue dissolved in 20 ml of water and treated with 0.51 ml of 85% phosphoric acid. After stirring overnight, thesolid is removed by filtration. Evaporation of the filtrate and crystallisation of the residue from ethanol/ether affords 3-aminopropyl(di-n-propyloxymethyl) phosphinic acid, m.p. 223°-225°, as a white solid.
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
ethyl 3-aminopropyl(di-n-propyloxymethyl)phosphinate
Quantity
4.37 g
Type
reactant
Reaction Step One
Name
Quantity
7.7 mL
Type
solvent
Reaction Step One
Quantity
16.2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].[NH2:4][CH2:5][CH2:6][CH2:7][P:8]([CH:13]([O:18][CH2:19][CH2:20][CH3:21])[O:14][CH2:15][CH2:16][CH3:17])(=[O:12])[O:9]CC>O.C(O)C>[NH2:4][CH2:5][CH2:6][CH2:7][P:8]([CH:13]([O:18][CH2:19][CH2:20][CH3:21])[O:14][CH2:15][CH2:16][CH3:17])(=[O:9])[OH:12] |f:0.1.2|

Inputs

Step One
Name
Quantity
0.05 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
ethyl 3-aminopropyl(di-n-propyloxymethyl)phosphinate
Quantity
4.37 g
Type
reactant
Smiles
NCCCP(OCC)(=O)C(OCCC)OCCC
Name
Quantity
7.7 mL
Type
solvent
Smiles
O
Name
Quantity
16.2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the clear solution stirred at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A slight exothermic reaction ensues
ADDITION
Type
ADDITION
Details
are added
CONCENTRATION
Type
CONCENTRATION
Details
After: this time the mixture is concentrated in vacuo at 55°
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×10 ml of dichloromethane
CUSTOM
Type
CUSTOM
Details
The aqueous layer is again evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 20 ml of water
ADDITION
Type
ADDITION
Details
treated with 0.51 ml of 85% phosphoric acid
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
thesolid is removed by filtration
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate and crystallisation of the residue from ethanol/ether

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
NCCCP(O)(=O)C(OCCC)OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.